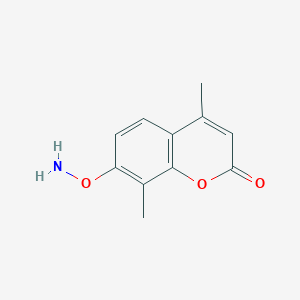![molecular formula C9H12ClLiSi B14455852 Lithium chloro[dimethyl(phenyl)silyl]methanide CAS No. 71864-24-9](/img/structure/B14455852.png)
Lithium chloro[dimethyl(phenyl)silyl]methanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium chloro[dimethyl(phenyl)silyl]methanide is an organolithium compound that features a lithium atom bonded to a carbon atom, which is further bonded to a silicon atom substituted with a phenyl group and two methyl groups. This compound is of interest due to its unique reactivity and applications in organic synthesis, particularly in the formation of carbon-silicon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium chloro[dimethyl(phenyl)silyl]methanide can be synthesized through the reaction of chloro[dimethyl(phenyl)silyl]methane with a strong base such as n-butyllithium. The reaction typically occurs in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen in the air.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the lithium atom is replaced by other electrophiles.
Addition Reactions: The compound can participate in addition reactions with various electrophiles, forming new carbon-silicon bonds.
Lithium-Halogen Exchange: This compound can undergo lithium-halogen exchange reactions, where the lithium atom is exchanged with a halogen atom from another compound.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include alkyl halides and carbonyl compounds.
Solvents: Typical solvents for these reactions include ethers such as diethyl ether or tetrahydrofuran (THF), which stabilize the reactive intermediates.
Major Products:
Substitution Products: Depending on the electrophile used, the major products can include various organosilicon compounds.
Addition Products: The addition reactions typically yield compounds with new carbon-silicon bonds, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
Lithium chloro[dimethyl(phenyl)silyl]methanide has several applications in scientific research:
Organic Synthesis: It is used as a reagent for forming carbon-silicon bonds, which are important in the synthesis of organosilicon compounds.
Material Science: The compound is used in the preparation of silicon-containing polymers and materials with unique properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of silicon-containing drugs, which can exhibit improved stability and bioavailability.
Catalysis: The compound is used in catalytic processes to facilitate various organic transformations.
Mécanisme D'action
The mechanism of action of lithium chloro[dimethyl(phenyl)silyl]methanide involves the nucleophilic attack of the lithium-bound carbon atom on electrophiles. The silicon atom, with its electron-withdrawing phenyl and methyl groups, stabilizes the negative charge on the carbon atom, making it a strong nucleophile. This allows the compound to participate in a variety of reactions, forming new carbon-silicon bonds.
Comparaison Avec Des Composés Similaires
Lithium trimethylsilylmethanide: Similar in structure but with three methyl groups attached to the silicon atom instead of a phenyl group.
Lithium dimethylsilylmethanide: Contains two methyl groups and one hydrogen atom attached to the silicon atom.
Lithium phenylsilylmethanide: Features a phenyl group and two hydrogen atoms attached to the silicon atom.
Uniqueness: Lithium chloro[dimethyl(phenyl)silyl]methanide is unique due to the presence of both phenyl and methyl groups attached to the silicon atom. This combination provides a balance of steric hindrance and electronic effects, making the compound highly reactive and versatile in organic synthesis.
Propriétés
Numéro CAS |
71864-24-9 |
|---|---|
Formule moléculaire |
C9H12ClLiSi |
Poids moléculaire |
190.7 g/mol |
Nom IUPAC |
lithium;chloromethyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C9H12ClSi.Li/c1-11(2,8-10)9-6-4-3-5-7-9;/h3-8H,1-2H3;/q-1;+1 |
Clé InChI |
PQTHTYRONVMBMI-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C[Si](C)([CH-]Cl)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


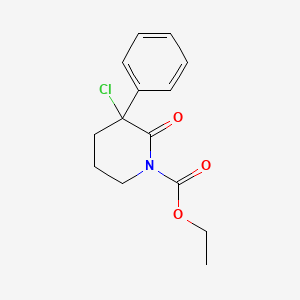
![2-[(4-Bromoanilino)-methylsulfanylmethylidene]propanedinitrile](/img/structure/B14455772.png)

![1,2,4-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14455781.png)

![N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline](/img/structure/B14455799.png)
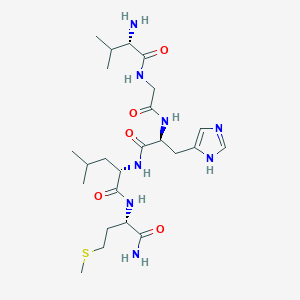


![hexanedioic acid;1-[2-(4-methoxyphenyl)-1-propan-2-ylindol-4-yl]oxy-3-(propan-2-ylamino)propan-2-ol](/img/structure/B14455826.png)
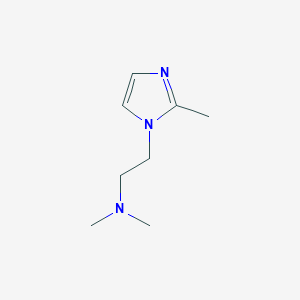
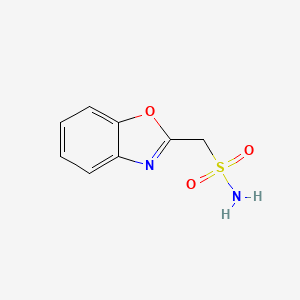
![3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-, sodium salt](/img/structure/B14455856.png)
